molecular formula C10H14N4 B2477012 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1512448-95-1

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2477012
CAS No.: 1512448-95-1
M. Wt: 190.25
InChI Key: AQNHBJPIPIRBKT-UHFFFAOYSA-N
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Description

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a nitrogen-rich heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine and related fused heterocyclic cores are frequently investigated for their unique mechanisms of biological activity . A prominent area of research for this class of molecules is in oncology, where closely related triazolopyrimidine analogues have demonstrated potent antitumor activity by inducing cellular apoptosis and inhibiting key signaling pathways . Furthermore, the structural motif is a key component in the development of kinase inhibitors, which are pivotal in cancer and other disease research . The amino group on the pyridine ring presents a versatile handle for further synthetic modification via cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes this compound a promising building block for the design and synthesis of novel bioactive molecules aimed at challenging therapeutic targets.

Properties

IUPAC Name

2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNHBJPIPIRBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an azide source. The reaction is usually carried out in the presence of a suitable catalyst, such as copper(I) iodide, under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolo[1,5-A]pyridine derivatives .

Scientific Research Applications

Chemical Applications

Synthetic Chemistry:

  • Building Block for Complex Molecules: 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine serves as a versatile building block in organic synthesis. Its unique triazole and pyridine rings allow for the development of more complex molecular structures through various chemical reactions such as substitution and functionalization.
  • Ligand in Coordination Chemistry: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting properties that are useful in catalysis and materials science.

Reactivity:

  • The compound can undergo various reactions:
    • Oxidation: Using oxidizing agents like potassium permanganate to form oxides.
    • Reduction: Reacting with reducing agents such as lithium aluminum hydride to yield amine derivatives.
    • Substitution Reactions: The tert-butyl group can be replaced by other functional groups through nucleophilic substitution.

Biological Applications

Antimicrobial Properties:
Research indicates that compounds with triazole rings often exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties. Its effectiveness against various bacterial strains is under investigation, making it a candidate for developing new antimicrobial agents.

Anticancer Activity:
The structural features of this compound suggest potential applications in cancer therapy. Studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to inhibit specific enzymes involved in tumor growth. Ongoing research aims to evaluate its cytotoxic effects on cancer cell lines.

Medicinal Chemistry

Therapeutic Agent Development:
The unique structure of this compound makes it a promising candidate for drug development. Its reactivity allows for modifications that can enhance its biological activity and selectivity towards specific targets in disease pathways.

Case Studies:
Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological profiles. For instance:

  • A study demonstrated that modifications at the amine position could yield compounds with improved potency against certain cancer cell lines .
  • Another investigation assessed the compound's ability to inhibit PI3Kα kinase activity, which is crucial in cancer signaling pathways .

Industrial Applications

Material Science:
In industry, this compound is being explored for its potential use in developing new materials. Its chemical properties facilitate the creation of specialty chemicals that can be utilized in various applications ranging from coatings to electronic materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyridine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical properties of [1,2,4]triazolo[1,5-a]pyridin-6-amine derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine 2-tert-butyl, 6-amine C₁₀H₁₅N₅ 205.26 High lipophilicity, steric bulk
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2-methyl, 8-methyl, 6-amine C₈H₁₀N₄ 162.19 Moderate lipophilicity, compact structure
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 7-methyl, 6-amine C₇H₈N₄ 148.16 Reduced steric hindrance, higher solubility
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2-(3-fluorophenyl), 6-amine C₁₂H₁₀FN₅ 243.24 Enhanced binding affinity, metabolic stability

Key Observations :

  • Steric Effects : Bulky tert-butyl at position 2 may hinder interactions with flat binding pockets, unlike planar fluorophenyl groups .
  • Solubility : Methyl-substituted analogs (e.g., 7-methyl) exhibit higher aqueous solubility due to reduced hydrophobicity .

Patent and Commercial Landscape

  • Triazolopyridine Derivatives : Patented for use in pharmaceuticals (e.g., Europäisches Patentblatt EP3480251A1 covers azetidinyl-triazolopyridines as kinase inhibitors) .
  • Commercial Availability : [1,2,4]Triazolo[1,5-a]pyridin-6-amine is available as a lab reagent (CymitQuimica), while tert-butyl analogs remain under development .

Biological Activity

2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound characterized by its unique triazole and pyridine rings. Its molecular formula is C10H14N4, and it has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key findings from various studies and providing detailed insights into its mechanisms of action.

Structural Characteristics

The compound features a tert-butyl group attached to the triazole ring, which influences its solubility and reactivity. The structural formula can be represented as follows:

  • Molecular Formula : C10H14N4
  • SMILES Notation : CC(C)(C)C1=NN2C=C(C=CC2=N1)N
  • InChI Key : AQNHBJPIPIRBKT-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess selective antibacterial activity against various pathogens.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting kinases involved in cancer progression. For instance, derivatives of triazolo-pyridines have been documented to inhibit c-Met protein kinase, which is implicated in tumor growth and metastasis .
  • Modulation of GABA Receptors : Some studies suggest that triazole-containing compounds can act as allosteric modulators of GABA receptors, potentially influencing neurochemical pathways .
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways unique to bacteria .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSelective inhibition against N. meningitidis
AnticancerInhibition of cell proliferation in cancer lines
Kinase InhibitionEffective against c-Met protein kinase
GABA ModulationPotential allosteric modulation

Detailed Findings

  • A study investigating the structure-activity relationship (SAR) of related compounds found that modifications at the 6-position of the pyridine ring significantly enhanced anticancer activity while maintaining selectivity for specific kinases .
  • Another research highlighted the potential use of these compounds in treating infections caused by Chlamydia, indicating a pathway for developing targeted therapies .

Q & A

Q. What are the optimal synthetic routes for 2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of triazolo-pyridine derivatives often involves cyclization reactions between hydrazine derivatives and nitriles or carbonyl compounds. For example, brominated intermediates (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) can serve as precursors for amine functionalization via nucleophilic substitution or Buchwald-Hartwig coupling . Optimization should focus on:
  • Catalyst Screening : Palladium-based catalysts for cross-coupling reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
  • Temperature Control : Reactions typically proceed at 80–120°C for 12–24 hours .
    Use Design of Experiments (DoE) to evaluate variables (e.g., molar ratios, pH) and minimize trial-and-error approaches .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Look for characteristic peaks:
  • ¹H NMR : Aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm).
  • ¹³C NMR : Quaternary carbons in the triazole ring (δ 145–160 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₁H₁₆N₄).
  • IR : Absorbance bands for N-H stretching (3200–3400 cm⁻¹) and C=N in the triazole ring (1600–1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility), aqueous buffers (pH 2–10), and organic solvents (ethanol, acetonitrile).
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 4 weeks. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Substituents like tert-butyl groups may enhance hydrophobic interactions .
    Example workflow:

Generate 3D conformers with Gaussian 12.

Dock into protein active sites (PDB: 2JIU).

Validate with MD simulations (NAMD/GROMACS) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data across studies?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA to compare yields from multiple synthetic batches.
  • Controlled Replication : Reproduce experiments under identical conditions (e.g., solvent purity, inert atmosphere).
  • Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve ambiguous peaks .

Q. How can reaction mechanisms for triazolo-pyridine formation be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :
  • Kinetic Profiling : Monitor intermediates via in-situ FTIR or LC-MS.
  • Isotopic Labeling : Introduce ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the triazole ring .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

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